molecular formula C40H35N3 B13650948 Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl- CAS No. 58104-34-0

Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl-

Cat. No.: B13650948
CAS No.: 58104-34-0
M. Wt: 557.7 g/mol
InChI Key: NHACXHBSASNCCK-UHFFFAOYSA-N
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Description

Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl- is a complex organic compound with a unique structure that includes multiple aromatic rings and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl- typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphenylamine with benzaldehyde derivatives under acidic conditions to form the intermediate compounds. These intermediates are then subjected to further reactions, such as cyclization and reduction, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific solvents can enhance the reaction efficiency and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions include quinone derivatives, reduced amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4,4’-methylenebis-: A simpler compound with two aromatic rings connected by a methylene bridge.

    Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]: Contains additional methyl groups on the nitrogen atoms.

    Benzenamine, 4-methyl-N,N-bis(4-methylphenyl)-: Features methyl groups on both the aromatic rings and the nitrogen atoms.

Uniqueness

Benzenamine, N-[4-[bis[4-[(3-methylphenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-3-methyl- is unique due to its complex structure, which includes multiple aromatic rings and amine groups

Properties

CAS No.

58104-34-0

Molecular Formula

C40H35N3

Molecular Weight

557.7 g/mol

IUPAC Name

3-methyl-N-[4-[[4-(3-methylanilino)phenyl]-[4-(3-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]phenyl]aniline

InChI

InChI=1S/C40H35N3/c1-28-7-4-10-37(25-28)41-34-19-13-31(14-20-34)40(32-15-21-35(22-16-32)42-38-11-5-8-29(2)26-38)33-17-23-36(24-18-33)43-39-12-6-9-30(3)27-39/h4-27,41-42H,1-3H3

InChI Key

NHACXHBSASNCCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC(=C4)C)C=C3)C5=CC=C(C=C5)NC6=CC=CC(=C6)C

Origin of Product

United States

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